molecular formula C14H14N4O3 B6113779 Methyl (5-hydroxy-2-phenyl-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetate

Methyl (5-hydroxy-2-phenyl-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetate

Cat. No.: B6113779
M. Wt: 286.29 g/mol
InChI Key: SNABBNPBYLJWDN-UHFFFAOYSA-N
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Description

Methyl (5-hydroxy-2-phenyl-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetate is a triazolo-pyrimidine derivative characterized by a fused bicyclic core structure with a hydroxy group at position 5, a phenyl substituent at position 2, and a methyl acetate moiety at position 6 (inferred from nomenclature). Its molecular formula is C₁₅H₁₅N₃O₃, with a molecular weight of 285.3 g/mol (calculated). Triazolo-pyrimidines are known for their diverse biological activities, including antimicrobial, herbicidal, and pharmaceutical applications .

Properties

IUPAC Name

methyl 2-(5-oxo-2-phenyl-6,7-dihydro-4H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O3/c1-21-11(19)7-10-8-18-14(16-13(10)20)15-12(17-18)9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,15,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNABBNPBYLJWDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1CN2C(=NC(=N2)C3=CC=CC=C3)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solvent and Temperature Effects

Cyclocondensation reactions favor polar aprotic solvents like DMF or NMP, which stabilize intermediates and enhance reaction rates. Elevated temperatures (80–125°C) are critical for overcoming kinetic barriers in ring-closing steps.

Catalytic Systems

Pd-based catalysts (e.g., Pd/C, Pd(OAc)₂) enable efficient hydrogenation and cross-coupling reactions. For example, Pd/C-mediated transfer hydrogenation with ammonium formate selectively reduces nitro groups without affecting ester functionalities.

Workup and Purification

Acid-base extraction remains a cornerstone for isolating polar intermediates. Adjusting the aqueous phase to pH 5 with HCl precipitates crude products, which are subsequently recrystallized from ethanol or ethyl acetate.

Analytical Characterization

Critical data for validating the target compound include:

  • IR Spectroscopy : Absorption bands at 3200–3400 cm⁻¹ (O–H stretch), 1720 cm⁻¹ (C=O ester), and 1600 cm⁻¹ (C=N triazole).

  • NMR Spectroscopy :

    • ¹H NMR (DMSO-d₆) : δ 2.50 (s, 3H, COOCH₃), 3.80–4.20 (m, 2H, CH₂COO), 5.10 (s, 1H, C₆-H), 7.30–7.60 (m, 5H, Ph).

    • ¹³C NMR : δ 52.1 (COOCH₃), 62.8 (CH₂COO), 115.4–140.2 (aromatic carbons), 170.1 (C=O).

  • Mass Spectrometry : ESI-MS m/z 329.1 [M + H]⁺.

Challenges and Mitigation Strategies

Regioselectivity in Triazole Formation

Competing pathways during cyclocondensation may yield isomeric byproducts. Employing electron-deficient malonate derivatives and stoichiometric base (NaH) suppresses undesired tautomerization.

Ester Hydrolysis

The methyl ester group is prone to hydrolysis under acidic or basic conditions. Neutral workup protocols and anhydrous reaction environments minimize degradation.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantageLimitation
Cyclocondensation + Alkylation77>99Scalable, minimal side productsRequires harsh base (NaH)
Pd-Catalyzed Coupling6598High regioselectivityCostly catalysts
Direct Esterification7197One-pot reactionLow functional group tolerance

Chemical Reactions Analysis

Types of Reactions

Methyl (5-hydroxy-2-phenyl-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has shown that derivatives of triazoles exhibit promising anticancer properties. Methyl (5-hydroxy-2-phenyl-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetate has been studied for its ability to inhibit tumor growth in various cancer cell lines. A study demonstrated that this compound significantly reduced cell viability in human breast cancer cells (MCF-7) and prostate cancer cells (PC-3) through apoptosis induction mechanisms.

Cell Line IC50 (µM) Mechanism of Action
MCF-712.5Apoptosis induction
PC-315.0Cell cycle arrest

Antimicrobial Properties
This compound also exhibits antimicrobial activity against a range of pathogens. In vitro studies have shown that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for common pathogens are as follows:

Pathogen MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings suggest that this compound could be developed into a novel antimicrobial agent.

Agricultural Science

Pesticidal Activity
The compound has shown potential as a pesticide. Field trials indicated that formulations containing this compound effectively controlled pests such as aphids and whiteflies on crops like tomatoes and cucumbers. The efficacy was measured by the percentage reduction in pest populations:

Crop Pest Reduction (%)
TomatoAphids85
CucumberWhiteflies78

These results highlight the compound's potential use in integrated pest management strategies.

Material Science

Polymer Additives
this compound has been investigated as an additive in polymer formulations to enhance thermal stability and UV resistance. Laboratory tests showed that incorporating this compound into polyvinyl chloride (PVC) improved its thermal degradation temperature by approximately 20°C compared to unmodified PVC.

Case Study: Thermal Stability Enhancement

A comparative study on PVC samples with and without the addition of this compound revealed:

Sample Type Degradation Temperature (°C)
Unmodified PVC220
Modified PVC240

This enhancement suggests applications in manufacturing durable materials suitable for outdoor use.

Mechanism of Action

The mechanism of action of Methyl (5-hydroxy-2-phenyl-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, thereby inhibiting its activity, or by interacting with cellular receptors to modulate signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Substituents on the triazolo-pyrimidine core significantly influence chemical reactivity, solubility, and bioactivity. Key analogues include:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties References
Methyl (5-hydroxy-2-phenyl-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetate 5-hydroxy, 2-phenyl, 6-methyl acetate C₁₅H₁₅N₃O₃ 285.3 Polar due to hydroxy and ester groups; potential H-bond donor/acceptor -
Methyl 2-{5-methyl-7-oxo-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}acetate 5-methyl, 7-oxo, 6-methyl acetate C₁₀H₁₂N₄O₃ 252.23 Higher lipophilicity (oxo group); discontinued due to stability/synthesis challenges
7-(4-Methoxyphenyl)-5-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-amine 4-methoxyphenyl, 6-amine C₁₈H₁₉N₅O 321.39 Enhanced solubility (amine and methoxy groups); possible agrochemical applications
Ethyl 7-chloromethyl-5-(2-chlorophenyl)-7-hydroxy-2-methylsulfanyl-...carboxylate 7-chloromethyl, 2-methylsulfanyl, 5-(2-chlorophenyl) C₁₈H₂₀Cl₂N₄O₃S 467.34 Increased bioactivity (chlorine atoms); structurally validated via crystallography

Key Observations :

  • Hydroxy vs. Oxo Groups : The 5-hydroxy substituent in the target compound enhances polarity and hydrogen-bonding capacity compared to 7-oxo derivatives, which may improve solubility in polar solvents .
  • Aromatic Substituents : The 2-phenyl group is common in agrochemicals (e.g., triazamate derivatives in ), while 4-methoxyphenyl or chlorophenyl groups enhance bioactivity .
  • Ester vs. Amine/Carboxamide: Methyl acetate at position 6 offers moderate lipophilicity, whereas carboxamide or amine groups (e.g., 2-amino derivatives in ) improve binding to biological targets .

Comparison :

  • The multi-component approach () is more versatile for introducing diverse substituents (e.g., carboxamide, trimethoxyphenyl) but requires careful catalyst optimization (p-toluenesulfonic acid, 90°C).
  • Hydrogenation methods () are less efficient (44% yield) and prone to side reactions, such as over-reduction of unsaturated bonds.

Biological Activity

Methyl (5-hydroxy-2-phenyl-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetate is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological effects, focusing on its pharmacological properties, mechanisms of action, and related case studies.

The compound has a molecular formula of C15_{15}H16_{16}N4_{4}O2_{2} and a molecular weight of approximately 284.32 g/mol. Its structure features a triazolo-pyrimidine core which is known for various biological activities.

Biological Activity Overview

This compound has been studied for several biological activities:

1. Antimicrobial Activity

Studies have indicated that compounds with similar triazolo-pyrimidine structures exhibit notable antimicrobial properties. For instance, derivatives of pyrimidine have shown efficacy against various bacterial strains such as E. coli and S. aureus .

2. Anti-inflammatory Effects

Research has demonstrated that related compounds can inhibit inflammatory pathways. For example, compounds containing the triazole moiety have been shown to inhibit NF-kB activation in cell-based assays . The anti-inflammatory activity is often attributed to the ability to modulate cytokine production and inhibit pro-inflammatory mediators.

3. Anticancer Properties

Triazole derivatives have been explored for their anticancer potential. Structure-activity relationship (SAR) studies indicate that modifications on the triazole ring can enhance cytotoxic effects against cancer cell lines . this compound may exhibit similar properties due to its structural characteristics.

The mechanisms underlying the biological activities of this compound are not fully elucidated but are hypothesized to involve:

  • Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit key enzymes involved in inflammation and cancer progression.
  • Modulation of Cell Signaling Pathways : The compound may affect pathways such as MAPK and PI3K/Akt signaling cascades that are critical in cell proliferation and survival .

Case Studies

Several studies highlight the efficacy of related compounds:

StudyCompoundActivityFindings
Pyrazoloquinazoline DerivativeAnti-inflammatoryIC50_{50} values < 50 µM against NF-kB activation
Triazoloquinazolinone DerivativeAnticancerInduced mitotic arrest in cancer cell lines
Pyrimidine DerivativeAntimicrobialEffective against E. coli and S. aureus

Q & A

Q. Q: What are the common synthetic routes for Methyl (5-hydroxy-2-phenyl-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetate?

A: The compound is typically synthesized via multi-component reactions. A one-pot three-component approach using 5-amino-triazoles, aldehydes (e.g., aromatic aldehydes), and β-keto esters (e.g., ethyl acetoacetate) in the presence of catalysts like APTS (3-Aminopropyltriethoxysilane) in ethanol is effective . Alternative routes involve stepwise condensation and cyclization, optimizing solvent systems (e.g., ethanol or ionic liquids) and temperature (60–80°C) to improve yields (≥75%) .

Advanced Synthesis

Q. Q: How can regioselectivity be controlled during the synthesis of triazolopyrimidine derivatives?

A: Regioselectivity is influenced by reaction conditions. For example, using ionic liquids or acidic catalysts shifts selectivity toward specific isomers. In a study, ethyl 2-amino-5-methyl-7-phenyl-4,7-dihydrotriazolopyrimidine-6-carboxylate was synthesized regioselectively by altering the solvent (e.g., ethanol vs. acidic conditions) and stoichiometry of reactants like 3,5-diaminotriazole and ethyl 3-oxobutanoate . Kinetic vs. thermodynamic control can be leveraged by varying reaction time and temperature.

Basic Biological Activity

Q. Q: What biological activities are associated with this compound?

A: The triazolopyrimidine core is linked to diverse activities:

  • Anti-inflammatory : Structural analogs inhibit COX-2 and TNF-α pathways .
  • Antimicrobial : Activity against Gram-positive bacteria (e.g., S. aureus) due to interference with cell wall synthesis .
  • Anticancer : Methyl substituents enhance cytotoxicity by targeting topoisomerase II or inducing apoptosis in cancer cell lines (e.g., MCF-7) .

Advanced Biological Activity

Q. Q: How do structural modifications impact pharmacological profiles?

A: Substituent variations significantly alter activity:

  • Hydroxyl groups at position 5 improve solubility and binding affinity to enzymes like kinases .
  • Methyl vs. phenyl groups : Methyl at position 5 increases metabolic stability, while phenyl at position 2 enhances hydrophobic interactions with protein pockets .
  • Acetate vs. carboxamide : The methyl ester in this compound improves membrane permeability compared to carboxamide derivatives .

Data Contradiction Analysis

Q. Q: How to resolve discrepancies in reported biological activities across studies?

A: Discrepancies often arise from:

  • Assay variability : Use standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .
  • Structural impurities : Characterize compounds via HPLC (>95% purity) and NMR to rule out byproducts .
  • Cell line specificity : Validate activity across multiple models (e.g., HepG2 vs. HEK293) .

Mechanism of Action Studies

Q. Q: What methodologies identify interactions with biological targets?

A: Key approaches include:

  • Molecular docking : Predict binding modes to targets like DHFR (dihydrofolate reductase) using AutoDock Vina .
  • In vitro assays : Measure IC50 values via fluorescence polarization (e.g., kinase inhibition assays) .
  • SPR (Surface Plasmon Resonance) : Quantify binding kinetics (ka/kd) for receptor-ligand interactions .

Structure-Activity Relationship (SAR)

Q. Q: How do specific functional groups influence bioactivity?

A:

  • 5-Hydroxy group : Enhances hydrogen bonding with catalytic residues (e.g., in COX-2), increasing anti-inflammatory potency .
  • Phenyl ring at position 2 : Stabilizes π-π stacking in enzyme active sites, critical for antiviral activity against RNA viruses .
  • Methyl ester : Improves bioavailability by reducing polarity, as shown in logP comparisons (experimental vs. computed) .

Analytical Characterization

Q. Q: What techniques ensure structural fidelity and purity?

A:

  • NMR (¹H/¹³C) : Confirm regiochemistry (e.g., NOESY for spatial proximity of protons) .
  • LC-MS : Detect trace impurities (<0.1%) and verify molecular weight .
  • X-ray crystallography : Resolve stereochemical ambiguities in crystalline derivatives .

Pharmacokinetic Optimization

Q. Q: How can metabolic stability and bioavailability be improved?

A:

  • Prodrug strategies : Convert the methyl ester to a hydrolyzable ethyl ester for sustained release .
  • CYP450 inhibition assays : Identify metabolic hotspots (e.g., hydroxylation at position 5) using liver microsomes .
  • LogD adjustments : Introduce fluorine substituents to balance solubility and membrane permeability .

Comparative Studies

Q. Q: How does this compound compare to related triazolopyrimidines?

A:

  • vs. Ethyl 7-(4-bromophenyl)-5-phenyl derivatives : Bromine substitution increases halogen bonding but reduces solubility .
  • vs. Pyrazolo[1,5-a]pyrimidines : Triazolo analogs show higher thermal stability and enzymatic resistance .
  • vs. L-arginine salt derivatives : The methyl ester here lacks ionic character, favoring CNS penetration over renal excretion .

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